molecular formula C13H20BClN2O2 B1447778 (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704074-25-8

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1447778
CAS RN: 1704074-25-8
M. Wt: 282.57 g/mol
InChI Key: BLQYBHGCTFMYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound that can be purchased from various suppliers . It has a molecular formula of C13H20BClN2O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.57 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

  • Catalysis and Synthesis : Boronic acids, including derivatives like the subject compound, are used as catalysts and intermediates in the synthesis of various biologically active molecules. For instance, a study by Murugesan et al. (2017) utilized boron nitride nanomaterial-based solid acid catalysts for synthesizing ethylpiperazinyl-quinolinyl based acridine derivatives, highlighting the role of boronic acids in facilitating chemical reactions under microwave irradiation conditions (Murugesan, Gengan, Moodley, & Gericke, 2017).

  • Structure-Function Analysis : Research by Zhang et al. (2017) on phenylboronic acids reveals their potential as synthetic intermediates and building blocks in various fields, including medicine and agriculture. The study focused on understanding the structure of multifunctional compounds that incorporate boronic acids, demonstrating their versatility in chemical synthesis (Zhang, Zhang, Ge, Miao, & Zhang, 2017).

  • Optical and Sensory Applications : Boronic acids are employed in the development of fluorescent probes for detecting ions and biomolecules. A study by Selvaraj et al. (2019) showcased the use of a boronic acid derivative as a sequential "on-off-on"-type relay fluorescence probe for detecting iron and fluoride ions, underlining the compound's role in developing sensitive and selective sensors (Selvaraj, Rajalakshmi, Nam, Lee, Song, Lee, & Lee, 2019).

  • Antiviral Research : Khanal et al. (2013) explored the potential of phenylboronic-acid-modified nanoparticles as antiviral inhibitors against Hepatitis C virus. This study signifies the expanding role of boronic acids in the field of virology and drug development (Khanal, Vausselin, Barras, Bande, Turcheniuk, Benazza, Zaitsev, Teodorescu, Boukherroub, Siriwardena, Dubuisson, & Szunerits, 2013).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) moiety) from boron to a transition metal catalyst, typically palladium . This forms a new metal-carbon bond, enabling the coupling of the (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) group with other molecules .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the nature of the other molecules involved in the coupling reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling, the primary result is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the presence of water can lead to the hydrolysis of boronic acids, potentially affecting the stability of this compound .

properties

IUPAC Name

[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYBHGCTFMYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163310
Record name Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704074-25-8
Record name Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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